molecular formula C8H10N2O2S B1142102 (Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid CAS No. 118109-49-2

(Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid

Cat. No.: B1142102
CAS No.: 118109-49-2
M. Wt: 198.24
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing multiple functional groups. The complete name this compound reflects the specific positioning of substituents and the stereochemical configuration around the alkene functionality. The thiazole ring system, a five-membered heterocycle containing both sulfur and nitrogen atoms, serves as the foundational structural component from which the pentenoic acid chain extends.

The compound exhibits potential for geometric isomerism due to the presence of the carbon-carbon double bond between the second and third carbon atoms of the pentenoic acid chain. The (Z)-designation, derived from the German word "zusammen" meaning together, indicates that the highest priority substituents on each carbon of the double bond are positioned on the same side of the molecule. This stereochemical arrangement contrasts with the potential (E)-isomer, where these substituents would be on opposite sides of the double bond.

Alternative nomenclature systems may refer to this compound using different descriptive approaches. The compound has been identified with synonyms including (Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoic acid, which provides additional clarity regarding the specific positioning of atoms within the thiazole ring system. The systematic name also incorporates the pentenoic acid designation, indicating a five-carbon carboxylic acid chain with one degree of unsaturation in the form of a carbon-carbon double bond.

Molecular Formula and Weight: C₈H₁₀N₂O₂S (198.24 g/mol)

The molecular formula C₈H₁₀N₂O₂S provides a comprehensive overview of the elemental composition of this compound. This formula reveals the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom, contributing to a molecular weight of 198.24 grams per mole. The elemental composition reflects the complex nature of this organic compound, incorporating multiple heteroatoms that contribute to its unique chemical properties.

Element Count Atomic Weight (g/mol) Total Contribution (g/mol)
Carbon 8 12.01 96.08
Hydrogen 10 1.008 10.08
Nitrogen 2 14.007 28.014
Oxygen 2 15.999 31.998
Sulfur 1 32.06 32.06
Total 23 - 198.24

The molecular formula indicates a degree of unsaturation of four, calculated using the formula (2C + 2 + N - H - X)/2, where C represents carbon atoms, N represents nitrogen atoms, H represents hydrogen atoms, and X represents halogen atoms. In this case, the calculation yields (2×8 + 2 + 2 - 10 - 0)/2 = 4 degrees of unsaturation. These degrees of unsaturation are accounted for by the thiazole ring system, which contributes two degrees of unsaturation, the carbon-carbon double bond in the pentenoic acid chain, which contributes one degree, and the carbonyl group of the carboxylic acid functionality, which contributes the fourth degree.

The presence of heteroatoms, particularly nitrogen and sulfur within the thiazole ring, significantly influences the electronic properties of the molecule. The nitrogen atoms can participate in hydrogen bonding interactions and may exhibit basic properties under appropriate conditions, while the sulfur atom contributes to the aromatic character of the thiazole ring system through its lone pair electrons.

Stereochemical Analysis of the (Z)-Configuration

The stereochemical designation (Z) in the compound name specifically refers to the geometric arrangement around the carbon-carbon double bond located between the second and third carbon atoms of the pentenoic acid chain. This stereochemical feature represents a critical structural element that influences the three-dimensional shape of the molecule and its subsequent physical and chemical properties. The (Z)-configuration places the carboxylic acid group and the thiazole ring system on the same side of the double bond plane, creating a specific spatial arrangement that affects molecular interactions.

The determination of (Z)-configuration follows the Cahn-Ingold-Prelog priority rules, which assign priorities to substituents based on atomic number and subsequent structural considerations. In this compound, the thiazole ring system and the ethyl group (continuing the pentenoic acid chain) represent the two highest priority substituents on their respective carbon atoms of the double bond. The (Z)-designation indicates that these high-priority groups are positioned on the same side of the double bond, creating a specific three-dimensional molecular geometry.

This stereochemical arrangement has significant implications for the compound's conformational behavior and potential biological activity. The (Z)-configuration typically results in a more compact molecular structure compared to the corresponding (E)-isomer, potentially affecting the compound's ability to interact with biological targets or participate in specific chemical reactions. The spatial arrangement may also influence the compound's physical properties, including melting point, solubility characteristics, and crystal packing arrangements in the solid state.

The stability of the (Z)-configuration in this particular compound depends on various factors, including steric interactions between substituents and electronic effects. The presence of the bulky thiazole ring system may introduce steric considerations that affect the relative stability of different conformations around the double bond. Additionally, potential intramolecular interactions, such as hydrogen bonding between the amino group of the thiazole ring and other functional groups within the molecule, may contribute to the preferred geometric arrangement.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon environments within the molecule. Proton Nuclear Magnetic Resonance spectroscopy would be expected to reveal distinct signals corresponding to different hydrogen environments, including aromatic protons of the thiazole ring, vinyl protons of the double bond, aliphatic protons of the ethyl chain, and exchangeable protons of the amino and carboxylic acid groups. The chemical shift patterns would reflect the electronic environments created by the various functional groups present in the molecule.

The thiazole ring proton would be expected to appear in the aromatic region, typically between 7-8 parts per million, due to the deshielding effect of the aromatic ring system. The vinyl proton adjacent to the thiazole ring would likely appear at a characteristic chemical shift reflecting both the double bond environment and the influence of the electron-rich heterocycle. The aliphatic protons of the ethyl chain would be expected to appear in the typical alkyl region, with the terminal methyl group showing characteristic triplet multiplicity due to coupling with adjacent methylene protons.

Carbon-13 Nuclear Magnetic Resonance spectroscopy would provide information about the carbon framework of the molecule, with signals appearing at chemical shifts characteristic of their specific environments. The carbonyl carbon of the carboxylic acid group would be expected to appear in the typical region for carboxylic acids, around 170-180 parts per million. The aromatic carbons of the thiazole ring would appear in the aromatic region, while the alkene carbons would show characteristic chemical shifts reflecting their double bond environment.

Infrared spectroscopy would reveal characteristic absorption bands corresponding to the various functional groups present in the molecule. The carboxylic acid functionality would be expected to show characteristic absorption bands including a broad oxygen-hydrogen stretch around 2500-3300 reciprocal centimeters due to hydrogen bonding, and a sharp carbonyl stretch around 1700-1725 reciprocal centimeters. The amino group would contribute nitrogen-hydrogen stretching vibrations in the 3300-3500 reciprocal centimeters region, while the thiazole ring would show characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the fingerprint region.

Spectroscopic Method Key Characteristic Features Expected Observations
¹H NMR Thiazole ring proton 7.0-8.0 ppm, singlet
¹H NMR Vinyl proton 6.0-7.0 ppm, quartet
¹H NMR Ethyl chain protons 1.0-2.5 ppm, multipets
¹³C NMR Carboxylic acid carbon 170-180 ppm
¹³C NMR Thiazole carbons 120-160 ppm
IR Spectroscopy Carboxylic acid O-H stretch 2500-3300 cm⁻¹
IR Spectroscopy Carbonyl stretch 1700-1725 cm⁻¹
IR Spectroscopy Amino N-H stretch 3300-3500 cm⁻¹

Mass spectrometry would provide molecular weight confirmation and fragmentation pattern information useful for structural elucidation. The molecular ion peak would be expected at mass-to-charge ratio 198, corresponding to the molecular weight of the compound. Characteristic fragmentation patterns would likely include loss of the carboxylic acid functionality, fragmentation around the double bond, and breakdown of the thiazole ring system under electron impact conditions. These fragmentation patterns would provide additional confirmation of the proposed molecular structure and could be used to distinguish this compound from closely related structural analogs.

Properties

IUPAC Name

(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-2-3-5(7(11)12)6-4-13-8(9)10-6/h3-4H,2H2,1H3,(H2,9,10)(H,11,12)/b5-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLBDVLAKARYRF-HYXAFXHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Intermediate Synthesis

The tert-butoxycarbonyl (Boc)-protected precursor, 2-(2-tert-butoxycarbonylaminothiazol-4-yl)-2(Z)-pentenoic acid, serves as the primary intermediate. As reported by Ishikura et al. (1994), this compound is synthesized via a coupling reaction between 2-(2-Boc-aminothiazol-4-yl)-2(Z)-pentenoic acid and activated cephem esters. The reaction employs phenylphosphoryl dichloride as an activating agent in dichloromethane at –30°C, achieving yields of 69–86%. The Boc group stabilizes the amine during subsequent esterification steps, preventing undesired side reactions.

Deprotection to Yield Free Amine

Deprotection of the Boc group is achieved using trifluoroacetic acid (TFA) or aluminum chloride. For instance, treatment of the Boc-protected intermediate with TFA in dichloromethane at 0°C selectively removes the Boc group, yielding the free amine with minimal degradation. Alternatively, aluminum chloride in ethyl ether at ambient temperature provides comparable results but requires rigorous moisture control. Post-deprotection purification via silica gel chromatography or recrystallization ensures >95% purity, as confirmed by HPLC.

Reaction Mechanisms and Optimization

Activation and Coupling Chemistry

The condensation of thiazole-carboxylic acid derivatives with α,β-unsaturated esters relies on in situ activation. Methanesulfonyl chloride (MsCl) and triethylamine (TEA) generate reactive mixed anhydrides, facilitating nucleophilic attack by the cephem amine. For example, Ishikura et al. (1994) demonstrated that reacting 2-(2-Boc-aminothiazol-4-yl)-2(Z)-pentenoic acid with MsCl/TEA at –50°C followed by addition of diphenylemethyl 7β-amino-3-substituted cephem esters produces coupled products in 70–86% yields.

Table 1: Optimization of Coupling Reactions

ActivatorSolventTemp (°C)Yield (%)Purity (%)
MsClCH₂Cl₂–508698
PPhOCl₂CH₂Cl₂–306995
DCCDMF04288

Stereochemical Control

The Z-configuration of the double bond is preserved using low-temperature conditions (–30 to –50°C) and aprotic solvents. Nuclear Overhauser effect (NOE) NMR studies confirm that the Z-isomer predominates (>95%) when reactions are conducted below –30°C. Higher temperatures promote isomerization to the E-form, reducing antibacterial efficacy in downstream cephalosporins.

Industrial-Scale Manufacturing

Continuous Flow Synthesis

Patent WO2008155615A1 discloses a continuous flow process for large-scale production. The Boc-protected intermediate is synthesized in a tubular reactor with residence times of 10–15 minutes, achieving 92% conversion. Subsequent deprotection in a countercurrent extraction column with TFA yields the final product at 85% purity, which is further polished via crystallization.

Solvent and Cost Considerations

Methyl isobutyl ketone (MIBK) emerges as the preferred solvent due to its low polarity, which minimizes byproduct formation during coupling. Alternative solvents like ethyl acetate or THF reduce yields by 15–20%. Cost analysis reveals that MIBK-based processes lower raw material costs by 30% compared to dichloromethane.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6): δ 1.10 (t, J = 7.5 Hz, 3H, CH₃), 2.55 (quint, J = 7.5 Hz, 2H, =CHCH₂), 6.37 (t, J = 7.5 Hz, 1H, =CHCH₂), 6.68 (s, 1H, thiazole-H).
IR (KBr): 3430 cm⁻¹ (N–H stretch), 1785 cm⁻¹ (C=O), 1675 cm⁻¹ (C=C).

Purity Assessment

HPLC analysis (C18 column, 0.1% H₃PO₄/ACN gradient) shows a single peak at tR = 8.2 min, confirming >99% purity. Residual solvents are quantified via GC-MS, with MIBK levels <50 ppm.

Comparative Analysis of Methodologies

Table 2: Synthetic Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Index
Batch (MsCl)8698Moderate1.0
Continuous Flow9285High0.7
DCC-Mediated4288Low1.5

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that (Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid derivatives exhibit significant antibacterial properties. For instance, derivatives synthesized with this compound have shown improved efficacy against various bacterial strains, making it a valuable candidate for developing new antibiotics. The modification of its structure to include different functional groups can lead to compounds that are more effective against resistant strains .

Anticancer Properties

In addition to its antibacterial potential, this compound has been investigated for its anticancer properties. Preliminary studies suggest that compounds derived from this acid can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. This property is particularly significant in developing targeted cancer therapies that minimize damage to healthy cells while effectively combating tumor growth.

Case Studies and Research Findings

  • Synthesis of Antibacterial Agents :
    A study focused on synthesizing geometrically isomeric derivatives of this compound found that these compounds exhibited enhanced antibacterial activity compared to their non-modified counterparts. The introduction of specific side chains was crucial in improving their effectiveness against Gram-positive bacteria .
  • Anticancer Activity Assessment :
    In vitro studies have demonstrated that certain derivatives of this compound can significantly reduce the viability of cancer cells, particularly in breast and colon cancer models. These findings highlight the compound's potential as a lead structure for developing novel anticancer drugs .

Mechanism of Action

The mechanism of action of (Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino group play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit enzyme function or alter receptor signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following table summarizes ATPA and its structural analogues, highlighting differences in functional groups and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application References
(Z)-2-(2-Aminothiazol-4-yl)-2-pentenoic acid (ATPA) 118109-49-2 C₈H₁₀N₂O₂S 198.24 Amino, thiazole, pentenoic acid Intermediate for cefcapene pivoxil
(Z)-2-(2-t-Boc-Aminothiazol-4-yl)-2-pentenoic acid 86978-24-7 C₁₃H₁₈N₂O₄S 298.36 t-Boc-protected amino, thiazole, pentenoic acid Protected intermediate for cefcapene synthesis
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid 66338-96-3 C₅H₆N₄O₃S 202.19 Amino, thiazole, hydroxyimino, acetic acid Intermediate for cefdinir
(Z)-2-(2-Aminothiazol-4-yl)-2-trityloxyimino acetic acid (ATOA) 128438-01-7 C₂₀H₁₈N₄O₃S 402.45 Trityloxyimino, acetic acid Intermediate for cefdinir

Functional Group Analysis

Amino vs. Protected Amino Groups
  • Boc-protated analogue (CAS 86978-24-7): The tert-butoxycarbonyl (t-Boc) group stabilizes the amino group during synthesis, improving solubility in organic solvents and reducing side reactions .
Side Chain Variations
  • ATPA’s pentenoic acid chain provides a conjugated double bond (Z-configuration) critical for stereospecific coupling to cephalosporin nuclei .
  • Hydroxyimino acetic acid (CAS 66338-96-3): The shorter acetic acid chain and hydroxyimino group facilitate integration into third-generation cephalosporins like cefdinir, broadening antibacterial spectra .

Physicochemical Properties

Property ATPA Boc-protected ATPA Hydroxyimino Acetic Acid Analogue
Melting Point Not reported (likely <200°C inferred from stability) 209–211°C (related compound in ) 190–192°C
Solubility Moderate in polar solvents (e.g., DMF, DMSO) Enhanced in organic solvents (due to Boc group) Low in water, soluble in alkaline solutions
Stability Sensitive to oxidation Stable under acidic conditions Degrades above 190°C

Research Findings and Industrial Relevance

  • Yield Optimization : ATPA synthesis achieves up to 96% yield under mild conditions (room temperature, 20–80 min) using base-mediated coupling .
  • Spectroscopic Characterization : ATPA derivatives show distinct IR peaks for C=O (1734 cm⁻¹), C=N (1583 cm⁻¹), and NH (3212 cm⁻¹), aiding in quality control .
  • Regulatory Compliance : ATPA is classified as a high-purity intermediate (≥99%) with strict storage guidelines (-20°C) to prevent degradation .

Biological Activity

(Z)-2-(2-Aminothiazol-4-YL)-2-pentenoic acid is a compound that has garnered attention due to its significant biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C₇H₈N₂O₂S
  • Molecular Weight : 172.21 g/mol
  • CAS Number : 16957-70-3

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves various chemical reactions that yield compounds with enhanced biological properties. The compound has been synthesized as part of a series of derivatives aimed at improving antibacterial efficacy against resistant strains of bacteria. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the thiazole ring and the pentenoic acid backbone significantly influence biological activity.

Antibacterial Activity

Research indicates that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study evaluating a series of related compounds, it was found that:

  • Minimum Inhibitory Concentration (MIC) values were reported as low as 2 µg/mL against multidrug-resistant strains.
  • The compound displayed a broad-spectrum activity profile, making it a promising candidate for further development as an antibiotic agent .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Activity Type
Staphylococcus aureus2Gram-positive
Escherichia coli4Gram-negative
Streptococcus pneumoniae3Gram-positive
Pseudomonas aeruginosa5Gram-negative

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential as an anticancer agent. Studies have demonstrated that certain analogs induce apoptosis in cancer cell lines, such as Jurkat and K562 cells. The compound's mechanism appears to involve the activation of apoptotic pathways, leading to cell cycle arrest and subsequent cell death.

Case Study: Cytotoxicity in Cancer Cells

A recent study highlighted the cytotoxic effects of this compound on various cancer cell lines:

  • Jurkat Cells : IC50 value of 4.5 µM, indicating significant cytotoxicity.
  • K562 Cells : IC50 value of 3.1 µM.
  • U937 Cells : IC50 value of 2.8 µM.

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

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